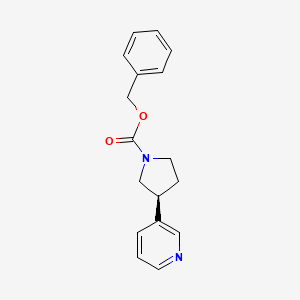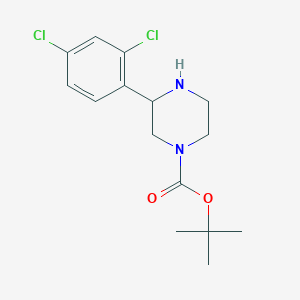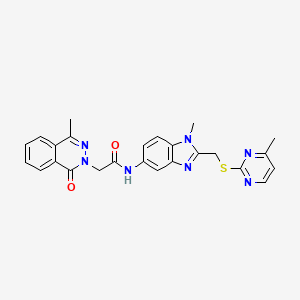
3-(4-iso-Butoxyphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-iso-Butoxyphenyl)-1-propene is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of a phenyl ring substituted with an iso-butoxy group and a propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iso-Butoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity. The use of pinacol boronic esters, which are stable and easy to purify, is often preferred .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-iso-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-iso-Butoxyphenyl)-1-propene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-iso-Butoxyphenyl)-1-propene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an iso-butoxy group.
3-(4-Ethoxyphenyl)-1-propene: Contains an ethoxy group instead of an iso-butoxy group.
Uniqueness
3-(4-iso-Butoxyphenyl)-1-propene is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(2-methylpropoxy)-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3 |
Clave InChI |
GCIAXGUOMWXULB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)
![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)

![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)


![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)



![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)

![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
